[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea
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Overview
Description
. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond. This particular compound also contains a pyrrolopyridine moiety, which is a fused heterocyclic structure comprising pyrrole and pyridine rings .
Preparation Methods
The synthesis of [2’-HYDROXY-3’-(1H-PYRROLO[3,2-C]PYRIDIN-2-YL)-BIPHENYL-3-YLMETHYL]-UREA involves several stepsThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the biphenyl structure . Subsequent steps may include cyclization reactions to introduce the pyrrolopyridine ring system
Chemical Reactions Analysis
[2’-HYDROXY-3’-(1H-PYRROLO[3,2-C]PYRIDIN-2-YL)-BIPHENYL-3-YLMETHYL]-UREA undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted biphenyl or pyrrolopyridine derivatives .
Scientific Research Applications
[2’-HYDROXY-3’-(1H-PYRROLO[3,2-C]PYRIDIN-2-YL)-BIPHENYL-3-YLMETHYL]-UREA has several scientific research applications:
Mechanism of Action
The mechanism of action of [2’-HYDROXY-3’-(1H-PYRROLO[3,2-C]PYRIDIN-2-YL)-BIPHENYL-3-YLMETHYL]-UREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to [2’-HYDROXY-3’-(1H-PYRROLO[3,2-C]PYRIDIN-2-YL)-BIPHENYL-3-YLMETHYL]-UREA include other biphenyl derivatives and pyrrolopyridine-containing molecules . These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties . Some examples of similar compounds are:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused heterocyclic structure and are studied for their biomedical applications.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives: These compounds are investigated for their potential as kinase inhibitors and other therapeutic uses.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[3-[2-hydroxy-3-(1H-pyrrolo[3,2-c]pyridin-2-yl)phenyl]phenyl]methylurea |
InChI |
InChI=1S/C21H18N4O2/c22-21(27)24-11-13-3-1-4-14(9-13)16-5-2-6-17(20(16)26)19-10-15-12-23-8-7-18(15)25-19/h1-10,12,25-26H,11H2,(H3,22,24,27) |
InChI Key |
SRPOHNDQBDHONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC4=C(N3)C=CN=C4)O)CNC(=O)N |
Origin of Product |
United States |
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